molecular formula C19H21N5O B2944168 N-[(naphthalen-1-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide CAS No. 2201399-38-2

N-[(naphthalen-1-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2944168
CAS No.: 2201399-38-2
M. Wt: 335.411
InChI Key: IIBPCZOCCLUCIN-UHFFFAOYSA-N
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Description

N-[(naphthalen-1-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a synthetic small molecule of interest in medicinal chemistry and chemical biology research. Its structure incorporates two pharmaceutically relevant motifs: a naphthalene system and a 1,2,3-triazole ring, linked through a piperidine carboxamide core. The naphthalene group is a common hydrophobic pharmacophore found in molecules that interact with various biological targets, while the 1,2,3-triazole ring is often utilized in chemical synthesis as a bioisostere and as a linker in drug design due to its metabolic stability and ability to participate in hydrogen bonding (see, for example, compounds with similar structures in public chemical databases) . Compounds containing the 1,2,4-triazole isomer have been extensively reported to possess a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties, highlighting the potential of triazole-containing scaffolds in developing new therapeutic agents (see review articles on the biological importance of triazoles) . The specific research applications and mechanism of action for this compound are yet to be fully characterized and published. Researchers are encouraged to investigate its potential as a molecular probe or as a precursor for further chemical functionalization. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-4-(triazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c25-19(23-12-8-17(9-13-23)24-21-10-11-22-24)20-14-16-6-3-5-15-4-1-2-7-18(15)16/h1-7,10-11,17H,8-9,12-14H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBPCZOCCLUCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(naphthalen-1-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide typically involves a multi-step process. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), also known as “click chemistry.” This reaction is highly efficient and regioselective, leading to the formation of the triazole ring .

  • Starting Materials

    • Naphthalen-1-ylmethyl azide
    • 4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxylic acid
  • Reaction Conditions

    • Copper(I) catalyst
    • Solvent: Typically, a mixture of water and an organic solvent like dimethyl sulfoxide (DMSO)
    • Temperature: Room temperature to moderate heating

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(naphthalen-1-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Naphthoquinone derivatives

    Reduction: Dihydrotriazole derivatives

    Substitution: Substituted piperidine derivatives

Scientific Research Applications

N-[(naphthalen-1-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that allow it to interact with various biological targets.

    Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.

    Biological Research: It is used as a probe to study biological processes involving triazole and piperidine derivatives.

Mechanism of Action

The mechanism of action of N-[(naphthalen-1-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analog 1: N-Phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)-piperidine-1-carboxamide

Key Differences :

  • Substituent : The N-phenyl group vs. naphthalenylmethyl alters lipophilicity (LogP) and steric bulk.
  • Crystallographic Data : Single-crystal X-ray analysis (R factor = 0.059) confirms a planar benzoxazolothiazole moiety, which may influence binding interactions compared to the flexible triazole in the target compound .

Table 1: Structural and Physicochemical Comparison

Property Target Compound Benzoxazolothiazole Analog
Molecular Weight ~375.4 g/mol (calculated) ~463.5 g/mol (reported)
Aromatic System Naphthalene + triazole Benzoxazolothiazole + phenyl
Hydrogen Bond Acceptors 5 (triazole, carboxamide) 6 (fused heterocycle, carboxamide)
LogP (estimated) ~3.2 ~4.1

Structural Analog 2: N-(2-phenylethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Key Differences :

  • Substituent : A phenylethyl group vs. naphthalenylmethyl may reduce steric hindrance while maintaining hydrophobicity.
  • Synthetic Route : Likely involves Suzuki coupling for pyridazine formation, contrasting with the triazole "click" chemistry used for the target compound .

Structural Analog 3: 4-(3-(2H-1,2,3-Triazol-2-yl)phenylamino)-2-((1R,2S)-2-aminocyclohexylamino)pyrimidine-5-carboxamide

Key Differences :

  • Scaffold : Pyrimidine core vs. piperidine, altering conformational flexibility and hydrogen-bonding capacity.
  • Triazole Placement: The triazole is appended via an anilino linker, which may enhance solubility but reduce membrane permeability compared to the direct piperidine substitution in the target compound.
  • Application Context : This analog was synthesized for dopamine receptor studies, suggesting the target compound could be repurposed for neurological targets .

Methodological Considerations

  • Crystallography : The target compound’s structure could be resolved using SHELXL, as demonstrated for analogous piperidine derivatives (R factor < 0.06) .
  • Computational Modeling : WinGX and ORTEP are recommended for visualizing anisotropic displacement parameters, critical for comparing steric effects of naphthalene vs. phenyl groups .

Biological Activity

N-[(naphthalen-1-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the coupling of naphthalene derivatives with piperidine and triazole moieties. The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods, which are effective for creating triazole linkages.

Biological Activity

The biological activity of this compound has been investigated across various studies, focusing on its antiplasmodial and anticancer properties.

Antimalarial Activity

A study evaluated a series of 1,2,3-triazole-naphthoquinone conjugates for their antimalarial activity against Plasmodium falciparum. The most active compounds exhibited IC50 values as low as 0.8 μM. Molecular docking studies suggested that these compounds interact with the enzyme dihydroorotate dehydrogenase (PfDHODH), indicating a potential mechanism of action against malaria .

CompoundIC50 (μM)Target
3s0.8PfDHODH
3j1.2PfDHODH

Anticancer Activity

In terms of anticancer activity, compounds similar to this compound have shown promising results against various cancer cell lines. For example, derivatives with naphthyl groups demonstrated significant antiproliferative effects with GI50 values in the nanomolar range. The presence of electron-withdrawing or donating groups on the phenyl ring was crucial for enhancing activity .

CompoundCell LineGI50 (nM)
7mSKBr-345
ErlotinibSKBr-333
7nMCF-777

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications in substituents on the naphthalene and triazole rings significantly influence biological activity. Compounds with specific functional groups exhibited enhanced potency against cancer cell lines and improved selectivity for PfDHODH.

Key Findings:

  • Naphthalene Substitution : The position and type of substituents on the naphthalene ring affect both antimalarial and anticancer activities.
  • Triazole Moiety : The presence of the triazole ring is critical for maintaining biological activity; variations in its substitution pattern can lead to significant changes in efficacy.
  • Piperidine Ring : Alterations in the piperidine structure can impact pharmacokinetic properties such as solubility and bioavailability.

Case Studies

Several case studies have documented the effectiveness of similar compounds in preclinical settings:

  • Antiplasmodial Studies : A series of triazole-naphthoquinone derivatives were tested against chloroquine-sensitive strains of Plasmodium falciparum, demonstrating a clear correlation between structural modifications and antimalarial potency .
  • Cancer Research : Investigations into various naphthyl-substituted piperidine derivatives revealed that certain configurations led to enhanced cytotoxicity against breast cancer cell lines .

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